2-Chloro-1,1,1,3-tetrafluoropropane

概要

説明

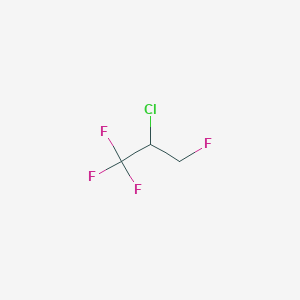

2-Chloro-1,1,1,3-tetrafluoropropane is a chemical compound with the molecular formula C3H3ClF4. It is a halogenated hydrocarbon, specifically a chlorofluorocarbon (CFC), which consists of a propane backbone with one chlorine atom and four fluorine atoms attached. This compound is known for its applications in various industrial processes, particularly in the field of refrigeration and as a precursor for other fluorinated compounds .

準備方法

The synthesis of 2-Chloro-1,1,1,3-tetrafluoropropane typically involves the fluorination of chlorinated propanes. One common method includes the reaction of 1,1,1,3-tetrachloropropane with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl5) or aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of chlorine atoms with fluorine atoms .

Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This approach allows for efficient large-scale production of the compound .

化学反応の分析

2-Chloro-1,1,1,3-tetrafluoropropane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other halogens or functional groups. For example, it can react with hydrogen fluoride (HF) to form 1,1,1,3-tetrafluoropropane.

Dehydrofluorination: This reaction involves the removal of hydrogen fluoride (HF) from the compound, leading to the formation of unsaturated fluorinated compounds such as 2-chloro-3,3,3-trifluoropropene.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can undergo these reactions under appropriate conditions with suitable reagents.

Common reagents used in these reactions include hydrogen fluoride (HF), aluminum chloride (AlCl3), and antimony pentachloride (SbCl5). The major products formed from these reactions are typically other fluorinated hydrocarbons .

科学的研究の応用

Refrigeration

Overview :

2-Chloro-1,1,1,3-tetrafluoropropane is utilized as a refrigerant due to its favorable thermodynamic properties. It efficiently absorbs and releases heat during the refrigeration cycle, making it suitable for various cooling systems.

Thermodynamic Properties :

- Boiling Point : Approximately -10.3 °C

- Global Warming Potential (GWP) : Lower than many traditional refrigerants, making it an environmentally friendly option.

Case Study :

A study conducted on the performance of this compound in refrigeration systems demonstrated that it can effectively replace higher GWP refrigerants in air conditioning units without significant loss of efficiency.

Chemical Synthesis

Role as a Precursor :

This compound serves as a crucial precursor in the synthesis of other fluorinated compounds. Its ability to undergo substitution reactions allows for the creation of various industrial chemicals.

Chemical Reactions :

- Substitution Reactions : The chlorine atom can be substituted with other halogens or functional groups.

- Dehydrofluorination : This process leads to the formation of unsaturated fluorinated compounds.

Applications in Synthesis :

- Used to produce 2,3,3,3-tetrafluoropropene (R1234yf), which is another refrigerant with even lower GWP. The production involves dehydrochlorination under catalytic conditions .

Material Science

Fluorinated Polymers and Elastomers :

this compound is employed in the production of fluorinated polymers and elastomers that exhibit unique properties such as:

- Chemical Resistance : Useful in harsh chemical environments.

- Low Friction Coefficients : Beneficial for applications requiring reduced wear and tear.

Case Study :

Research has shown that materials derived from this compound can outperform traditional polymers in terms of durability and resistance to solvents. These properties make them ideal for use in high-performance seals and gaskets.

Environmental Considerations

Given its lower GWP compared to other halogenated compounds, this compound is considered a more sustainable option in applications traditionally dominated by substances with higher environmental impacts. Its potential for reducing greenhouse gas emissions aligns with global efforts to phase out more harmful refrigerants.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Refrigeration | Refrigerant in cooling systems | Efficient heat absorption/release; lower GWP |

| Chemical Synthesis | Precursor for fluorinated compounds | Versatile reactivity; production of low-GWP alternatives |

| Material Science | Production of polymers and elastomers | Enhanced chemical resistance; low friction |

作用機序

The mechanism of action of 2-Chloro-1,1,1,3-tetrafluoropropane primarily involves its ability to absorb and release heat during the refrigeration cycle. When compressed, it becomes a high-pressure gas that releases heat. When expanded, it becomes a low-pressure gas that absorbs heat. This property makes it an effective refrigerant.

類似化合物との比較

2-Chloro-1,1,1,3-tetrafluoropropane can be compared with other similar compounds such as:

2-Chloro-1,1,3,3-tetrafluoropropane: This compound has a similar structure but differs in the position of the chlorine and fluorine atoms.

1-Chloro-1,1,3,3-tetrafluoropropane: Another isomer with different chlorine and fluorine atom positions.

2-Chloro-1,1,1,2-tetrafluoropropane: This compound has a different arrangement of fluorine atoms, leading to different chemical properties.

The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which gives it distinct chemical and physical properties suitable for various applications .

生物活性

2-Chloro-1,1,1,3-tetrafluoropropane, also known as HCFC-244db, is a halogenated organic compound that has garnered attention due to its applications in various industrial sectors, particularly in refrigeration and as a potential precursor for other fluorinated compounds. Understanding its biological activity is crucial for assessing its environmental impact and safety profile.

- Chemical Formula: C3HClF4

- Molecular Weight: 152.48 g/mol

- CAS Number: 75-73-0

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential toxicity and environmental effects. Research indicates that it may pose risks to both human health and ecosystems.

Toxicological Studies

- Acute Toxicity:

- Chronic Exposure:

- Reproductive and Developmental Toxicity:

Environmental Impact

This compound is classified as a volatile organic compound (VOC) and can contribute to ozone depletion when released into the atmosphere. Its persistence in the environment raises concerns regarding bioaccumulation and long-term ecological effects.

Bioaccumulation Potential

Research indicates that HCFC-244db has a moderate potential for bioaccumulation due to its lipophilic nature. This characteristic necessitates careful management to prevent environmental contamination .

Case Study 1: Occupational Exposure

In an industrial setting where HCFC-244db is used as a refrigerant, workers were monitored for exposure levels. Results indicated that while acute effects were minimal, chronic exposure led to increased reports of respiratory issues and skin irritations among workers .

Case Study 2: Environmental Monitoring

A study conducted near manufacturing plants revealed detectable levels of HCFC-244db in local water sources. This finding prompted further investigation into its degradation pathways and potential impacts on aquatic life .

Research Findings Summary Table

特性

IUPAC Name |

2-chloro-1,1,1,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF4/c4-2(1-5)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNJBYUJTYGLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555310 | |

| Record name | 2-Chloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117970-90-8 | |

| Record name | 2-Chloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。